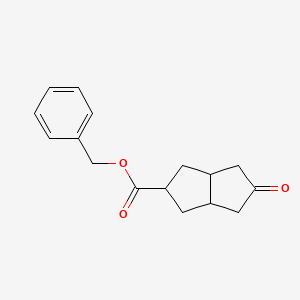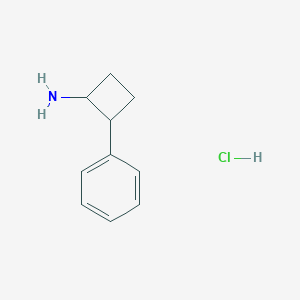
Benzyl 5-oxooctahydropentalene-2-carboxylate
概要
説明
Benzyl 5-oxooctahydropentalene-2-carboxylate is an organic compound with the molecular formula C16H18O3. It is characterized by a pale-yellow to yellow-brown sticky oil to semi-solid physical form . This compound is notable for its unique structure, which includes a benzyl ester group attached to a 5-oxooctahydropentalene core.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 5-oxooctahydropentalene-2-carboxylate typically involves the esterification of 5-oxooctahydropentalene-2-carboxylic acid with benzyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification processes. These processes would utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product.
化学反応の分析
Types of Reactions: Benzyl 5-oxooctahydropentalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Benzyl 5-oxooctahydropentalene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Benzyl 5-oxooctahydropentalene-2-carboxylate involves its interaction with various molecular targets and pathways. The compound’s ester and ketone groups allow it to participate in a range of chemical reactions, influencing biological processes and chemical transformations. Specific pathways and targets would depend on the context of its application, such as enzyme inhibition or activation in biological systems.
類似化合物との比較
Benzyl 5-oxooctahydropentalene-2-carboxamide: Similar structure but with an amide group instead of an ester.
Methyl 5-oxooctahydropentalene-2-carboxylate: Similar structure but with a methyl ester group instead of a benzyl ester.
Ethyl 5-oxooctahydropentalene-2-carboxylate: Similar structure but with an ethyl ester group instead of a benzyl ester.
Uniqueness: Benzyl 5-oxooctahydropentalene-2-carboxylate is unique due to its specific ester group, which can influence its reactivity and interactions in chemical and biological systems. The benzyl group provides distinct steric and electronic properties compared to other ester derivatives, making it valuable for specific applications in synthesis and research .
特性
IUPAC Name |
benzyl 5-oxo-2,3,3a,4,6,6a-hexahydro-1H-pentalene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c17-15-8-12-6-14(7-13(12)9-15)16(18)19-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVVUFBRQOIKMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C1CC(=O)C2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![9-(2-Carboxyphenyl)-2,7-dichloro-4,5-bis[(2-picolyl)(pyrazin-2-ylmethyl)aminomethyl]-6-hydoxy-3-xanthanone ZPP1](/img/structure/B6337018.png)


![5'-Methoxyspiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B6337039.png)






![6-Fluoroimidazo[1,5-a]pyridine](/img/structure/B6337096.png)
![Spiro[3.4]octan-1-OL](/img/structure/B6337102.png)


